Irosustat - 288628-05-7

Irosustat

Catalog Number: EVT-271938
CAS Number: 288628-05-7
Molecular Formula: C14H15NO5S
Molecular Weight: 309.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Irosustat, also known as STX64, 667 Coumate, and BN83495, is a synthetic, tricyclic coumarin-based sulfamate classified as a first-generation, irreversible steroid sulfatase (STS) inhibitor. [, , , , , ] This compound is a crucial tool in scientific research, particularly in the fields of endocrinology, oncology, and chemical biology. Irosustat's primary function in research is to investigate the role of STS in various physiological and pathological processes. [, , , , , ] This includes exploring the potential of STS as a therapeutic target for hormone-dependent diseases such as breast cancer, endometrial cancer, and prostate cancer. [, , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of Irosustat and its analogs often involves multi-step procedures. One common strategy involves the construction of the core coumarin structure through methods like the Pechmann condensation, followed by modifications at specific positions to introduce the desired functional groups, including the crucial sulfamate moiety. [, , ] Stepwise enlargement of the aliphatic ring from 7 to 11 members has been shown to increase potency in some analogs. [] The sulfamate group has been explored at different positions, including N,N-dimethylated variations and the introduction of flanking methoxy groups. [] Quinoline and quinolin-2(1H)-one derivatives have also been explored in the search for enhanced STS inhibitory activity. []

Molecular Structure Analysis

Irosustat undergoes desulfamoylation in aqueous solutions, yielding the sulfamoyl-free derivative 667-coumarin. [, ] This degradation product, 667-coumarin, contributes to its pharmacological activity and has been shown to inhibit CYP1A2 and CYP2C19 enzymes. [, , ] The metabolism of Irosustat involves both phase I and phase II reactions, with various monohydroxylated metabolites identified in in vitro studies using liver microsomes and hepatocytes. [, ] These metabolic transformations mainly involve cytochrome P450 enzymes, specifically CYP2C8, CYP2C9, CYP3A4/5, and CYP2E1, highlighting the importance of considering potential drug-drug interactions. [, ] Further research is needed to elucidate the specific contributions of individual enzymes and metabolites to the overall pharmacological profile of Irosustat. [, ]

Mechanism of Action

Irosustat acts as an irreversible inhibitor of STS, a key enzyme responsible for hydrolyzing inactive steroid sulfates into active steroid hormones. [, , , , , , , ] By blocking this enzyme, Irosustat reduces the levels of active estrogens in hormone-dependent tissues. [, , , , , , , ] This mechanism of action underpins its potential as a therapeutic agent for hormone-dependent cancers. [, , , , , , , , , , , , ] Docking studies suggest that the sulfamoyl group of Irosustat interacts with the catalytic formylglycine residue in the STS active site, leading to enzyme inactivation. [, ]

Physical and Chemical Properties Analysis

While specific data on physical and chemical properties like solubility, melting point, and stability are limited in the provided excerpts, it is known that Irosustat is orally bioavailable. [, , , ] Its metabolism is primarily hepatic, involving both phase I and phase II reactions. [, , ] The compound exhibits a biphasic release profile from nanoformulations. [] Further research is needed to fully characterize the physicochemical properties of Irosustat. This information is crucial for optimizing its formulation and delivery, understanding its behavior in biological systems, and ultimately enhancing its therapeutic potential.

Applications
  • Investigating Hormone-Dependent Cancers: Irosustat is being explored as a potential therapeutic agent for hormone-dependent cancers, including breast cancer, endometrial cancer, and prostate cancer. [, , , , , , , , , , , , ] Research focuses on its ability to inhibit tumor growth by reducing estrogen levels. [, , , , , , , , , , , , ]
  • Understanding Endometriosis: Irosustat's potential role in treating endometriosis is under investigation. [, ] Its ability to modulate estrogen levels makes it a promising candidate for managing this condition. [, ]
  • Exploring the Role of STS in Bone Health: Preclinical studies in rodent models suggest that increasing cholesterol sulfate levels through Irosustat administration may enhance bone healing and osseointegration of dental implants. [] This finding highlights the potential of targeting the STS pathway for improving bone health. []
  • Developing Novel Insecticides: Research shows that Irosustat can inhibit glucosinolate sulfatases in insects like Plutella xylostella. [] This inhibition disrupts the insect's ability to detoxify plant defenses, potentially leading to new insecticide strategies. []
  • Studying Acanthamoeba Infections: Irosustat and its nanoformulations have demonstrated anti-acanthamoebic activity in vitro. [] The compound inhibits Acanthamoeba castellanii viability, cytopathogenicity, and the transformation of cysts into trophozoites. []
Future Directions
  • Optimizing Clinical Application in Cancer Treatment: Further clinical trials are needed to determine the optimal dosage, efficacy, and safety profile of Irosustat for various hormone-dependent cancers. [, , , , , , , , , , , , ] This includes investigating its use as a monotherapy and in combination with other therapies. [, , , , , , , , , , , , ]
  • Developing Next-Generation STS Inhibitors: Research efforts are focused on designing and synthesizing novel STS inhibitors with improved potency, selectivity, and pharmacological properties. [, , , ] This includes exploring different chemical scaffolds and optimizing the pharmacophore features of existing inhibitors. [, , , ]
  • Investigating Applications Beyond Cancer: Given its role in steroid hormone regulation, Irosustat holds potential for treating other conditions beyond cancer, including endometriosis, polycystic ovary syndrome, and acne. [, ]
  • Understanding the Role of STS in Other Physiological Processes: Irosustat can serve as a valuable tool for dissecting the role of STS in various physiological processes, such as bone metabolism, inflammation, and neuroprotection. []
  • Exploring Targeted Delivery Systems: Developing targeted drug delivery systems for Irosustat, such as nanoparticles, could enhance its efficacy and reduce side effects by delivering the drug specifically to tumor cells. []

667-Coumarin

Compound Description: 667-Coumarin is the sulfamoyl-free derivative of Irosustat, formed by desulfamoylation in aqueous solution. [, ] It is also a metabolite of Irosustat, generated through both degradation and enzymatic hydrolysis, possibly catalyzed by microsomal steroid sulfatase. [, ] 667-Coumarin and its monohydroxylated metabolites undergo phase II metabolism, forming glucuronide and sulfate conjugates. [, ] Furthermore, 667-Coumarin exhibits competitive inhibition of CYP1A2 (Ki = 0.77 μM) and CYP2C19 (Ki = 5.8 μM) in human liver microsomes. [, ]

Estrone 3-O-Sulfamate

Compound Description: Estrone 3-O-sulfamate was one of the first irreversible active-site-directed inhibitors of steroid sulfatase. [] It served as a starting point for developing steroidal and non-steroidal drugs, including Irosustat, for various therapeutic applications in oncology and women's health. []

STX140

Compound Description: STX140 is a steroidal derivative and a multi-targeting agent designed for hormone-independent tumors. [] It functions by disrupting microtubules and exhibits anti-cancer activity. [, ]

4-Methylcoumarin-7-O-sulfamate (Compound 3)

Compound Description: 4-Methylcoumarin-7-O-sulfamate (compound 3) is a bicyclic coumarin template that serves as a core structure for developing potent steroid sulfatase inhibitors. [] It exhibits moderate STS inhibitory activity.

3-Hexyl-4-methylcoumarin-7-O-sulfamate (Compound 29)

Compound Description: This compound is a potent steroid sulfatase inhibitor derived from the 4-methylcoumarin-7-O-sulfamate template, modified at the 3-position with a hexyl group. [] It exhibits an IC50 of 0.68 nM in MCF-7 cells and 8 nM in placental microsomes. []

3-Benzyl-4-methylcoumarin-7-O-sulfamate (Compound 41)

Compound Description: Another potent steroid sulfatase inhibitor derived from the same template as compound 29, but with a benzyl group at the 3-position. [] It displays an IC50 of 1 nM in MCF-7 cells and 32 nM in placental microsomes. []

Properties

CAS Number

288628-05-7

Product Name

Irosustat

IUPAC Name

(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl) sulfamate

Molecular Formula

C14H15NO5S

Molecular Weight

309.34 g/mol

InChI

InChI=1S/C14H15NO5S/c15-21(17,18)20-9-6-7-11-10-4-2-1-3-5-12(10)14(16)19-13(11)8-9/h6-8H,1-5H2,(H2,15,17,18)

InChI Key

DSLPMJSGSBLWRE-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta-(c)(1)benzopyran-3-O-sulfamate
667 coumate
BN83495
irosustat
STX64 compound

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OS(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.